![molecular formula C23H19NO2S B14903173 4-[4-(4-Methylphenyl)-2,3-dihydro-1,5-benzothiazepin-2-yl]benzoic acid](/img/structure/B14903173.png)
4-[4-(4-Methylphenyl)-2,3-dihydro-1,5-benzothiazepin-2-yl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(4-Methylphenyl)-2,3-dihydro-1,5-benzothiazepin-2-yl]benzoic acid is an organic compound that belongs to the class of benzothiazepines This compound is characterized by its unique structure, which includes a benzothiazepine ring fused with a benzoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Methylphenyl)-2,3-dihydro-1,5-benzothiazepin-2-yl]benzoic acid typically involves the following steps:
-
Formation of the Benzothiazepine Ring: : The initial step involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone to form the benzothiazepine ring. This reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions.
-
Introduction of the 4-Methylphenyl Group: : The next step involves the introduction of the 4-methylphenyl group at the 4-position of the benzothiazepine ring. This can be achieved through a Friedel-Crafts alkylation reaction using 4-methylbenzyl chloride and a Lewis acid catalyst, such as aluminum chloride.
-
Attachment of the Benzoic Acid Moiety: : The final step involves the attachment of the benzoic acid moiety to the benzothiazepine ring. This can be achieved through a nucleophilic substitution reaction using a suitable benzoic acid derivative, such as 4-chlorobenzoic acid, in the presence of a base, such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the above-mentioned synthetic routes. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-[4-(4-Methylphenyl)-2,3-dihydro-1,5-benzothiazepin-2-yl]benzoic acid undergoes various types of chemical reactions, including:
-
Oxidation: : The compound can undergo oxidation reactions to form corresponding sulfoxides or sulfones. Common oxidizing agents used in these reactions include hydrogen peroxide and m-chloroperbenzoic acid.
-
Reduction: : Reduction reactions can convert the compound into its corresponding amines or thiols. Common reducing agents include lithium aluminum hydride and sodium borohydride.
-
Substitution: : The compound can undergo nucleophilic substitution reactions, where the benzoic acid moiety can be replaced with other functional groups. Common reagents used in these reactions include alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides, sodium hydroxide, and dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted benzothiazepine derivatives.
Applications De Recherche Scientifique
4-[4-(4-Methylphenyl)-2,3-dihydro-1,5-benzothiazepin-2-yl]benzoic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in the treatment of cardiovascular diseases, such as hypertension and angina. It is also investigated for its potential anti-inflammatory and analgesic properties.
Material Science: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its unique structure allows for efficient charge transport and light emission properties.
Biological Research: The compound is used as a probe in biological studies to investigate the role of benzothiazepine derivatives in cellular signaling pathways and enzyme inhibition.
Industrial Applications: The compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-[4-(4-Methylphenyl)-2,3-dihydro-1,5-benzothiazepin-2-yl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound is known to bind to calcium channels in the cardiovascular system, leading to the inhibition of calcium influx and subsequent vasodilation. This mechanism is responsible for its potential therapeutic effects in the treatment of hypertension and angina.
In addition, the compound is known to inhibit the activity of certain enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response. This inhibition leads to a reduction in the production of pro-inflammatory mediators, such as prostaglandins and leukotrienes, thereby exerting anti-inflammatory and analgesic effects.
Comparaison Avec Des Composés Similaires
4-[4-(4-Methylphenyl)-2,3-dihydro-1,5-benzothiazepin-2-yl]benzoic acid can be compared with other similar compounds, such as:
Diltiazem: A well-known benzothiazepine derivative used as a calcium channel blocker in the treatment of cardiovascular diseases. Unlike this compound, diltiazem has a different substitution pattern on the benzothiazepine ring, which affects its pharmacological properties.
Verapamil: Another calcium channel blocker with a different chemical structure. Verapamil belongs to the class of phenylalkylamines and has a distinct mechanism of action compared to benzothiazepine derivatives.
Nifedipine: A dihydropyridine calcium channel blocker with a different chemical structure and mechanism of action. Nifedipine is primarily used in the treatment of hypertension and angina.
Propriétés
Formule moléculaire |
C23H19NO2S |
|---|---|
Poids moléculaire |
373.5 g/mol |
Nom IUPAC |
4-[4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepin-2-yl]benzoic acid |
InChI |
InChI=1S/C23H19NO2S/c1-15-6-8-16(9-7-15)20-14-22(17-10-12-18(13-11-17)23(25)26)27-21-5-3-2-4-19(21)24-20/h2-13,22H,14H2,1H3,(H,25,26) |
Clé InChI |
NYXYLPZYOPGUAD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3SC(C2)C4=CC=C(C=C4)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


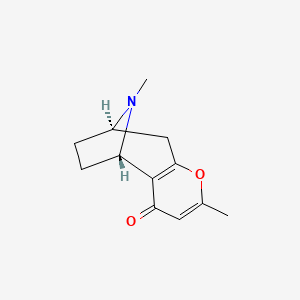
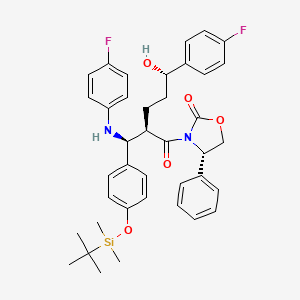

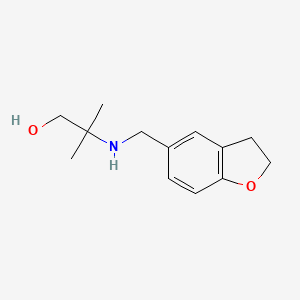
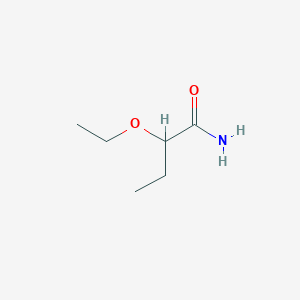
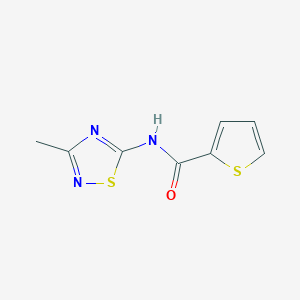
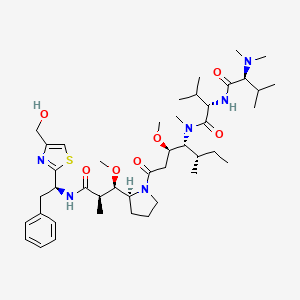
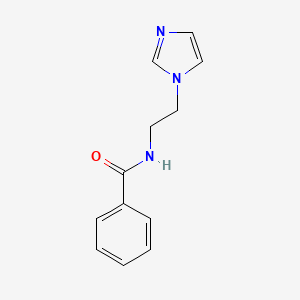
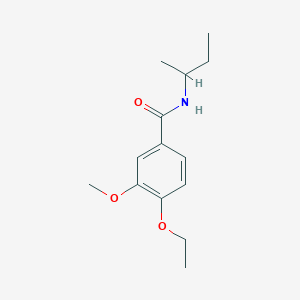
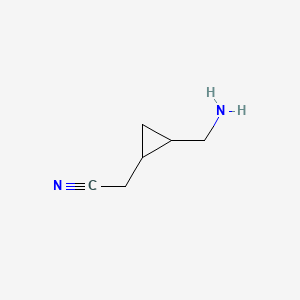
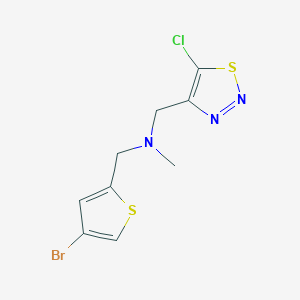
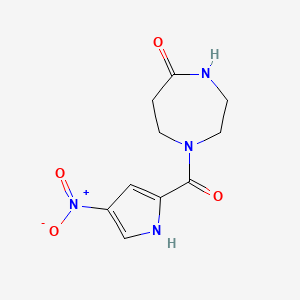
![[2-[2,6-bis(3,5-dimethylphenyl)phenyl]phenyl]-dicyclohexylphosphane](/img/structure/B14903189.png)

